molecular formula C23H19ClF3NO3 B044037 gamma-Cyhalothrin CAS No. 76703-62-3

gamma-Cyhalothrin

Cat. No.: B044037
CAS No.: 76703-62-3
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-GCMPRSNUSA-N
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Mechanism of Action

Target of Action

Gamma-Cyhalothrin, a synthetic pyrethroid insecticide, primarily targets the nervous system of insects . It specifically interacts with the sodium channels present in the nerve cells of the insects . These sodium channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect.

Mode of Action

The mode of action of this compound involves disruption of the functioning of the nervous system in the target organism . It acts as a fast-acting axonic excitotoxin . The toxic effects of this compound are mediated by preventing the closure of the voltage-gated sodium channels in axonal membranes . This disruption leads to a continuous influx of sodium ions, causing a prolonged depolarization of the neuron, which results in the loss of function of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse transmission pathway . By interacting with the sodium channels, this compound disrupts the normal flow of sodium ions, which is crucial for the propagation of nerve impulses . This disruption affects the downstream effects of nerve impulse transmission, leading to paralysis and eventual death of the insect .

Pharmacokinetics

This compound exhibits certain properties that affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It has a low aqueous solubility and is volatile . . These properties impact the bioavailability of this compound in the environment.

Result of Action

The primary result of this compound’s action is the paralysis and eventual death of the target insect . By disrupting the normal functioning of the nervous system, the insect loses its ability to perform essential functions, leading to its death . It is highly effective against a wide range of insects, making it a potent insecticide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It has a potential for particle-bound transport, indicating that it can be transported to different locations in the environment attached to particles . It is highly toxic to honeybees and many aquatic organisms, and moderately toxic to birds and earthworms . Therefore, the use of this compound should be managed carefully to minimize its impact on non-target organisms and the environment .

Biochemical Analysis

Biochemical Properties

Gamma-Cyhalothrin interacts with various enzymes and proteins. It is degraded by bacterial strains such as Bacillus subtilis, which can degrade high concentrations of this compound within 24 hours . This interaction involves the breakdown of the compound into less harmful substances .

Cellular Effects

This compound has significant effects on cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression . Its presence can lead to changes in cellular metabolism, impacting the overall health and function of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, leading to changes in the cell’s biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that Bacillus subtilis strains can degrade high levels of this compound within 48 hours . This indicates the compound’s stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . The degradation of this compound by Bacillus subtilis is an example of such an interaction .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Chemical Reactions Analysis

Gamma-Cyhalothrin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can lead to the formation of less toxic metabolites.

    Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically less toxic metabolites that are easier to degrade in the environment .

Scientific Research Applications

Gamma-Cyhalothrin has a wide range of scientific research applications:

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-GCMPRSNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Record name LAMBDA-CYHALOTHRIN
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DSSTOX Substance ID

DTXSID1034501
Record name gamma-Cyhalothrin
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Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
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Solubility

Solubility in water: none
Record name LAMBDA-CYHALOTHRIN
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Density

Relative density (water = 1): 1.3
Record name LAMBDA-CYHALOTHRIN
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
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CAS No.

76703-62-3, 91465-08-6
Record name gamma-Cyhalothrin
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Record name gamma-Cyhalothrin
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Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
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Record name .GAMMA.-CYHALOTHRIN
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Melting Point

49.2 °C
Record name LAMBDA-CYHALOTHRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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